3-(2,5-Difluorophenyl)azetidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-1-2-9(11)8(3-7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI Key |
YQSWWRARVGGKMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Azetidine Core Structures
Classical Approaches to Azetidine (B1206935) Ring Construction
Traditional methods for forming the azetidine nucleus have long relied on intramolecular bond formation, transforming acyclic precursors into the desired cyclic structure.
Cyclization reactions are a cornerstone of azetidine synthesis, typically involving the formation of a carbon-nitrogen bond to close the ring.
Intramolecular amination involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule. This pathway is frequently used to construct the azetidine ring from γ-amino alcohols or related precursors. nih.govfrontiersin.org One common strategy involves the intramolecular SN2 reaction where a nitrogen atom displaces a leaving group, such as a halogen or a sulfonate ester, from a γ-position. nih.govfrontiersin.org
Recent advancements have utilized transition metal catalysis to facilitate this transformation. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds in picolinamide-protected amines has proven effective for creating azetidines under relatively mild conditions. acs.orgorganic-chemistry.org Another innovative approach employs lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com This method is notable for its tolerance of various functional groups. frontiersin.orgelsevierpure.com
Table 1: Examples of Intramolecular Amination for Azetidine Synthesis
| Catalyst/Reagent | Precursor Type | Key Features |
|---|---|---|
| Palladium (Pd) | Picolinamide (B142947) (PA) protected amines | C-H activation, low catalyst loading. acs.orgorganic-chemistry.org |
| Lanthanum(III) triflate (La(OTf)₃) | cis-3,4-Epoxy amines | High regioselectivity, functional group tolerance. nih.govfrontiersin.org |
| Base-mediated | γ-Haloamines | Classical SN2 displacement. nih.gov |
The reductive cyclization of imines offers another route to the azetidine core. This method typically involves the formation of an imine from a β-haloalkylamine, which then undergoes an intramolecular cyclization upon reduction. The process effectively combines imine formation and ring closure in a single conceptual step, often facilitated by a reducing agent that promotes the cyclization of the intermediate. magtech.com.cn
The use of halogenated precursors is a classic and widely applied method for azetidine synthesis. researchgate.net The general approach involves an intramolecular nucleophilic substitution where a nitrogen atom displaces a halide from a γ-carbon. nih.gov Similarly, cyclic sulfates derived from 1,3-diols can serve as effective precursors. The sulfate (B86663) acts as a good leaving group, and upon nucleophilic attack by an amine, it facilitates a two-step ring-closure process to yield the azetidine.
A robust, one-pot method involves the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov In this process, various nucleophiles like alcohols and anilines can be incorporated into the final azetidine structure, demonstrating the versatility of using halogenated precursors in more complex synthetic sequences. nih.gov
Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, represent a powerful and atom-economical approach to azetidine synthesis.
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netnih.govrsc.org This reaction has historically been challenging due to the rapid relaxation of the excited state of imines, which often prevents the desired cycloaddition. researchgate.net
However, recent breakthroughs have revitalized this area. The use of visible-light-mediated intermolecular aza-Paternò-Büchi reactions has emerged as a significant advancement. nih.gov These methods often employ a photocatalyst, such as an iridium complex, to facilitate the reaction between electron-rich alkenes and imine derivatives like oximes. researchgate.netnih.govchemrxiv.org This modern approach is characterized by its operational simplicity, use of mild conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines from readily available starting materials. nih.govchemrxiv.org
Table 2: Key Features of Aza-Paternò-Büchi Reactions for Azetidine Synthesis
| Reaction Type | Catalyst/Conditions | Substrates | Advantages |
|---|---|---|---|
| Intermolecular | Visible light, Iridium photocatalyst | Oximes and Alkenes | Mild conditions, broad scope, operational simplicity. researchgate.netnih.gov |
| Intramolecular | UV light | Tethered Imine-Alkenes | Access to complex, fused ring systems. researchgate.net |
Ring Contraction and Expansion Strategies
Ring contraction and expansion reactions provide powerful entries into the azetidine framework from more readily available cyclic precursors.
The ring contraction of α-bromo-N-sulfonylpyrrolidinones represents a viable route to α-carbonyl-azetidines. This transformation is typically promoted by a base, such as potassium carbonate, and proceeds via an intramolecular nucleophilic substitution. The reaction involves the formation of an enolate from the pyrrolidinone, which then displaces the adjacent bromide to form the strained four-membered ring. This method has been shown to be effective for the synthesis of N-sulfonylazetidines. youtube.com
The one-carbon ring expansion of aziridines to azetidines offers a direct method for the construction of the azetidine core. One such strategy involves the thermal isomerization of 2-(bromomethyl)aziridines. This rearrangement is believed to proceed through a bicyclo[1.1.0]butane-like transition state. researchgate.net
More recently, a biocatalytic approach for the enantioselective one-carbon ring expansion of aziridines has been developed. This method utilizes an engineered cytochrome P450 enzyme that catalyzes a organic-chemistry.orgnih.gov-Stevens rearrangement of an in situ generated aziridinium (B1262131) ylide. The enzyme demonstrates remarkable stereocontrol, providing access to chiral azetidines with high enantiomeric excess. This biocatalytic method is particularly noteworthy as it overcomes the competing cheletropic extrusion of olefins, which is often the preferred pathway for aziridinium ylides. nih.govpsu.edu The substrate scope includes various N-benzoylaziridines with different aryl substituents, including those with fluorine atoms. rsc.orgorganic-chemistry.org However, the current enzyme variants show limited activity with N-alkyl or N-aryl aziridines and those with substituents on the aziridine (B145994) ring itself. nih.govresearchgate.net
| Starting Material | Reagents/Conditions | Product | Key Transformation | Reference |
| α-bromo-N-sulfonylpyrrolidinone | K₂CO₃, MeCN | N-sulfonyl-α-carbonyl-azetidine | Intramolecular nucleophilic substitution | youtube.com |
| N-benzoylaziridines | Engineered Cytochrome P450, Diazo compound | Chiral N-benzoylazetidines | Biocatalytic organic-chemistry.orgnih.gov-Stevens rearrangement | nih.govpsu.edu |
| 2-(bromomethyl)aziridines | Heat | Azetidines | Thermal rearrangement | researchgate.net |
Modern Catalytic Approaches in Azetidine Synthesis
Transition Metal-Catalyzed Methods
Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including azetidines. This method involves the cyclization of an amine onto an unactivated C(sp³)-H bond at the γ-position. organic-chemistry.orgacs.org
The reaction typically employs a picolinamide (PA) directing group on the amine substrate. The catalytic cycle is proposed to involve the coordination of the picolinamide to the palladium catalyst, followed by C-H activation to form a palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) by an oxidant, such as PhI(OAc)₂, is a crucial step. Subsequent reductive elimination from the Pd(IV) intermediate forms the C-N bond and regenerates the Pd(II) catalyst. organic-chemistry.orgacs.org These reactions are known for their efficiency, relatively low catalyst loadings, and use of inexpensive reagents. organic-chemistry.orgmagtech.com.cn
The choice of oxidant can be critical in directing the outcome of the reaction. For instance, in some systems, the use of iodoarenes bearing electron-withdrawing groups can favor azetidination over the competing C-H arylation pathway. nih.gov This methodology has been successfully applied to the synthesis of a variety of azetidine derivatives, including highly strained benzazetidines. researchgate.net
| Substrate | Catalyst | Oxidant | Directing Group | Key Features | Reference |
| Picolinamide-protected amines | Pd(OAc)₂ | PhI(OAc)₂ | Picolinamide (PA) | Intramolecular amination of unactivated γ-C(sp³)-H bonds. | organic-chemistry.orgacs.org |
| Triterpenoid picolinamides | Pd(OAc)₂ | 1-iodo-4-nitrobenzene | Picolinamide (PA) | Selective azetidination over C-H arylation. | nih.gov |
| N-benzyl picolinamides | Pd(OAc)₂ | Phenyliodonium dimethylmalonate | Picolinamide (PA) | Synthesis of benzazetidines. | researchgate.net |
Organocatalysis and Photocatalysis
In recent years, organocatalysis and photocatalysis have revolutionized organic synthesis by offering metal-free and environmentally benign alternatives. These methods often proceed under mild conditions and enable novel transformations for constructing complex molecular architectures.
The [2+2] photocycloaddition, known as the aza Paternò-Büchi reaction, represents one of the most direct methods for synthesizing the azetidine ring by combining an imine and an alkene. rsc.orgnih.gov While traditionally requiring high-energy UV light, recent advances have enabled these reactions to proceed using visible light and a photocatalyst. nih.govspringernature.com This approach often utilizes an iridium-based photocatalyst that absorbs visible light and transfers energy to one of the reactants, promoting it to an excited triplet state, which then undergoes the cycloaddition. nih.govresearchgate.net
A key development is the use of cyclic oximes as imine surrogates, which react with a wide range of alkenes under mild, visible-light-mediated conditions. nih.govspringernature.com This methodology is characterized by its operational simplicity and broad substrate scope, providing access to highly functionalized azetidines. nih.gov For the synthesis of a 3-aryl azetidine like 3-(2,5-Difluorophenyl)azetidine, this method would conceptually involve the cycloaddition of an appropriate imine or oxime with a styrene (B11656) derivative, or vice-versa, although the specific combination for this target compound is not explicitly reported.
Table 3: Visible Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis
| Photocatalyst | Imine Source | Alkene Partner | Solvent | Yield (%) | Ref |
| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 2-Isoxazoline-3-carboxylate | Styrene | Dichloromethane | 86 | nih.gov |
| Ir(ppy)₃ | N-Sulfonylimine | Styrene | Acetonitrile | up to 67 | researchgate.net |
| Xanthone (Sensitizer) | Oxime | Cyclic Enamide | Benzene | up to 79 | researchgate.net |
Electrocatalysis provides a powerful means to drive reactions by using electricity, often avoiding the need for chemical oxidants or reductants. A recently developed method for azetidine synthesis is the electrocatalytic intramolecular hydroamination of allylic sulfonamides. acs.orgorganic-chemistry.orgnih.gov This reaction merges cobalt catalysis with electrolysis to achieve the formation of the azetidine ring. acs.orgresearchgate.net
The process involves the regioselective generation of a key carbocationic intermediate from an allylic sulfonamide, which is enabled by the cobalt catalyst and an electric current. organic-chemistry.orgnih.gov This intermediate then undergoes direct intramolecular C-N bond formation to yield the azetidine product. acs.org This method is notable for its ability to form the strained four-membered ring under controlled conditions, overcoming unfavorable kinetics that can plague traditional approaches. organic-chemistry.org The scope of this reaction has been demonstrated across various substrates, including those bearing complex and biologically relevant functionalities. organic-chemistry.orgresearchgate.net
Table 4: Electrocatalytic Intramolecular Hydroamination of Allylic Sulfonamides
| Catalyst | Electrolyte | Electrodes | Solvent | Yield (%) | Ref |
| Co(salen) | n-Bu₄NPF₆ | Carbon Felt / Platinum Plate | Dichloromethane | 51-93 | organic-chemistry.orgresearchgate.net |
Photocatalytic carboxylation allows for the incorporation of carbon dioxide (CO₂), an abundant C1 feedstock, into organic molecules. While typically used for aromatic compounds, methods for the carboxylation of C-N bonds in cyclic amines, including azetidines, have been developed. rsc.org This reaction represents a functionalization of the azetidine ring rather than a method for its formation.
The process can proceed via consecutive photo-induced electron transfer (ConPET), leading to a reductive ring-opening and carboxylation. This transforms readily available cyclic amines into valuable β-amino acids. While this specific transformation involves ring-opening, other photocatalytic methods focus on the aminodecarboxylation of carboxylic acids to form amines, showcasing the versatility of photoredox catalysis in manipulating amine and carboxylate functionalities.
Strain-Release Strategies
The high degree of ring strain inherent in bicyclo[1.1.0]butanes and their heteroatomic analogs, such as 1-azabicyclo[1.1.0]butane (ABB), makes them powerful intermediates in organic synthesis. researchgate.net The release of this strain provides a strong thermodynamic driving force for a variety of chemical transformations, enabling the formation of functionalized four-membered rings. researchgate.netbris.ac.uk
1-Azabicyclo[1.1.0]butane (ABB) and its derivatives are versatile building blocks for the synthesis of substituted azetidines. arkat-usa.org The central C1-N bond of the ABB core is highly strained and susceptible to cleavage, facilitating the introduction of substituents at the 1- and 3-positions of the resulting azetidine ring. arkat-usa.org This reactivity has been exploited in a variety of synthetic approaches, including reactions with nucleophiles, electrophiles, and radical species. researchgate.netchemrxiv.orgsci-hub.se
Recent advancements have focused on developing modular and efficient methods for the synthesis of densely functionalized azetidines using strain-release strategies. These methods are often characterized by their operational simplicity and broad functional group tolerance. bris.ac.uk One notable approach involves the generation of (1-azabicyclo[1.1.0]butan-3-yl)lithium, which can then be trapped with various electrophiles. arkat-usa.orgbris.ac.uk
A particularly relevant example is the synthesis of 3-(oxiran-2-yl)-1-azabicyclo[1.1.0]butanes. For instance, the compound 3-(2-(2,4-difluorophenyl)oxiran-2-yl)-1-azabicyclo[1.1.0]butane has been prepared via a flow procedure involving the reaction of sec-BuLi, 2,3-dibromopropan-1-amine, and a corresponding haloketone. rsc.org This intermediate, possessing both the strained azabicyclo[1.1.0]butane core and a reactive epoxide ring, presents a potential precursor for further functionalization to yield 3-arylazetidine derivatives.
Furthermore, photocatalysis has emerged as a powerful tool for initiating strain-release pathways in ABBs. chemrxiv.orgunipr.itchemrxiv.org Visible-light-driven methods can generate radical intermediates that are subsequently trapped by the ABB, leading to the formation of difunctionalized azetidines in a single step. chemrxiv.orgunipr.it These reactions highlight the versatility of ABBs in constructing complex azetidine structures under mild conditions. chemrxiv.orgunipr.it
Multicomponent reactions have also been developed to leverage the strain-release of ABBs for the modular synthesis of substituted azetidines. nih.gov A four-component reaction involving a bris.ac.ukchemrxiv.org-Brook rearrangement followed by a strain-release-driven anion relay sequence has been successfully implemented. nih.gov This strategy allows for the variation of three different electrophilic coupling partners, providing access to a diverse library of azetidine-containing compounds. nih.gov
The table below summarizes key synthetic strategies employing azabicyclo[1.1.0]butane derivatives for the formation of azetidine cores.
| Synthetic Strategy | Key Features | Example Application |
| Electrophile-Induced Ring Opening | Generation of lithiated ABB followed by trapping with electrophiles. | Synthesis of 3-(oxiran-2-yl)-1-azabicyclo[1.1.0]butanes. rsc.org |
| Radical Strain-Release Photocatalysis | Visible-light-driven generation of radical intermediates for reaction with ABBs. | Access to densely functionalized azetidines. chemrxiv.orgunipr.it |
| Multicomponent Reactions | Modular synthesis through sequential addition of electrophiles to an ABB-derived anion. | Four-component synthesis of substituted azetidines. nih.gov |
While a direct synthesis of This compound using a strain-release strategy with an azabicyclo[1.1.0]butane derivative is not explicitly detailed in the reviewed literature, the existing methodologies provide a strong foundation for its potential synthesis. A plausible route could involve the ring-opening of an intermediate like 3-(2-(2,5-difluorophenyl)oxiran-2-yl)-1-azabicyclo[1.1.0]butane or the direct arylation of an ABB derivative using an appropriate organometallic reagent in a transition-metal-catalyzed process. The versatility and modularity of these strain-release strategies suggest that the synthesis of this specific target compound is well within the realm of possibility.
Advanced Synthetic Approaches to Substituted Azetidines, Including Aryl Azetidine Scaffolds
Regioselective and Stereoselective Functionalization of Azetidine (B1206935) Rings
Achieving precise control over the substitution pattern and three-dimensional arrangement of atoms on the azetidine core is paramount for creating structurally defined molecules. Modern synthetic chemistry offers a toolbox of methods to achieve high levels of regioselectivity and stereoselectivity.
The construction of chiral azetidines with specific stereochemistry is crucial for interacting with biological targets. Several powerful strategies have been developed to this end.
Organocatalysis : Enantioselective methods using small organic molecules as catalysts have emerged as a powerful tool. For instance, an enantioselective α-chlorination of aldehydes can initiate a sequence to produce C2-functionalized azetidines with high enantiomeric excess (84–92% ee). nih.gov
Metal-Catalyzed Reactions : Transition metal catalysis enables a variety of stereoselective transformations. A notable example is the copper-catalyzed enantioselective boryl allylation of azetines, which installs both a boryl and an allyl group across the double bond, creating two new stereogenic centers with excellent regio-, enantio-, and diastereoselectivity. nih.gov
Substrate-Controlled Synthesis : The inherent chirality of starting materials can be used to direct the stereochemical outcome. Chiral tert-butanesulfinamides, for example, can be used to induce diastereocontrol in the synthesis of C2-substituted azetidines. This approach allows for the production of either stereoisomer by selecting the appropriate (R)- or (S)-sulfinamide. acs.org
Cycloaddition Reactions : The enantioselective [3+1] cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N′-dioxide/Mg(II) complex, provides a direct route to enantioenriched azetidines with up to 94% ee. acs.org
Iodine-Mediated Cyclization : A highly diastereoselective 4-exo trig iodo-cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines. acs.orgnih.gov The stereochemistry of these products has been confirmed by NMR spectroscopy and X-ray crystallography. nih.gov
The table below summarizes various stereoselective methods for azetidine synthesis.
Table 1: Comparison of Stereoselective Synthesis Methods for Azetidines| Method | Key Features | Reported Selectivity | Reference |
|---|---|---|---|
| Organocatalysis | Enantioselective α-chlorination of aldehydes | 84–92% ee | nih.gov |
| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines, creates two stereocenters | Complete regio-, enantio-, and diastereoselectivity | nih.gov |
| [3+1] Cycloaddition | Chiral N,N′-dioxide/Mg(II) catalyst on aziridines | Up to 94% ee | acs.org |
| Iodo-cyclization | Diastereoselective cyclization of homoallyl amines | Delivers cis-2,4-azetidines | acs.orgnih.gov |
| Superbase-Induced Reaction | Transformation of benzylamino-containing oxiranes | Diastereoselective for trans-1,2,3-trisubstituted azetidines | acs.org |
Regiocontrol is essential for installing substituents at specific positions on the azetidine ring. The directing ability of the azetidine nitrogen itself can be harnessed for this purpose. In 2-arylazetidine derivatives, the nitrogen atom can direct lithiation to the ortho-positions of the aryl ring. nih.govthieme-connect.com This strategy allows for the site-selective introduction of various electrophiles, providing access to a wide range of ortho-functionalized aryl azetidines. thieme-connect.com
The regioselectivity can be switched by modifying the N-substituent on the azetidine ring. For example, N-Boc protected azetidines tend to undergo lithiation at the α-benzylic position, whereas N-alkyl azetidines favor ortho-C–H functionalization of the aryl ring. thieme-connect.com This fine-tuning of reaction conditions enables the synthesis of diverse substitution patterns, including 1,2,3-trisubstitution and even exhaustive substitution of the aromatic ring. nih.gov
Synthesis of 3-Aryl-Azetidines and Related Fluorinated Analogs
The introduction of an aryl group at the C3 position of the azetidine ring is a common objective in medicinal chemistry. Direct cross-coupling reactions are among the most powerful methods to achieve this.
Palladium-catalyzed cross-coupling reactions provide a robust and versatile means of forming the Csp³–Csp² bond between the azetidine C3 and an aryl ring.
Hiyama Cross-Coupling : This reaction couples an organosilane with an organic halide. The first palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine (B8093280) with various arylsilanes has been described as a convenient method for synthesizing 3-arylazetidines. organic-chemistry.orgacs.orgnih.gov The reaction proceeds under mild conditions, tolerates a broad range of functional groups on the aryl ring, and gives moderate to good yields (30%–88%). acs.orgnih.gov The optimal catalyst system often involves a palladium source like Pd(OAc)₂ or Pd(PhCN)₂Cl₂ with a phosphine (B1218219) ligand such as Dppf. organic-chemistry.orgacs.org A fluoride (B91410) source like TBAF is required to activate the organosilane. acs.orgorganic-chemistry.org
Suzuki-Miyaura Cross-Coupling : This widely used reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide. youtube.com Readily synthesized, water-stable Pd(II) complexes of azetidine-based ligands have shown high activity for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids in water. researchgate.net The reaction can also be applied to the ring-opening of 2-arylazetidines, where N-tosyl-2-arylazetidines couple with arylboronic acids to yield 3,3-diarylpropylamines. researchgate.net This demonstrates the versatility of Suzuki-Miyaura chemistry in manipulating azetidine scaffolds.
The table below provides a comparative overview of these two key cross-coupling methods.
Table 2: Comparison of Hiyama and Suzuki-Miyaura Couplings for 3-Aryl-Azetidine Synthesis| Feature | Hiyama Cross-Coupling | Suzuki-Miyaura Cross-Coupling |
|---|---|---|
| Azetidine Substrate | Typically 3-iodoazetidine acs.org | Typically 3-bromoazetidine (B1339375) or other electrophiles |
| Arylating Agent | Arylsilane (e.g., aryltriethoxysilane) organic-chemistry.org | Arylboronic acid or arylboronic ester youtube.comresearchgate.net |
| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd(PhCN)₂Cl₂) with phosphine ligands organic-chemistry.orgacs.org | Palladium (e.g., Pd(OAc)₂, PdCl₂) with various ligands researchgate.netnih.gov |
| Activator/Base | Fluoride source (e.g., TBAF) acs.org | Base (e.g., K₂CO₃, K₃PO₄) nih.gov |
| Key Advantage | Organosilanes are stable and have low toxicity organic-chemistry.org | Broad commercial availability of boronic acids; often robust reaction conditions nih.gov |
To synthesize the specific target compound, 3-(2,5-Difluorophenyl)azetidine , the direct arylation methods described above can be employed using the appropriately substituted aryl partner.
Via Hiyama Coupling : The palladium-catalyzed Hiyama cross-coupling between 1-Boc-3-iodoazetidine and triethoxy(2,5-difluorophenyl)silane would be a direct route. This follows the general protocol established for other arylsilanes. acs.orgnih.gov
Via Suzuki-Miyaura Coupling : The reaction of 1-Boc-3-bromoazetidine with (2,5-difluorophenyl)boronic acid, under palladium catalysis, presents another highly viable pathway. A library of 3-aryl-3-azetidinyl derivatives has been successfully prepared using rhodium(I)-catalyzed conjugate addition of various arylboronic acids to N-Boc-3-azetidinone, demonstrating the feasibility of incorporating diverse phenylboronic acids. nih.gov
Via Nucleophilic Substitution : An alternative approach involves the nucleophilic substitution of a suitable leaving group on the azetidine ring. For instance, a method for preparing N-{1-[bis(4-chlorophenyl)-methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulphonamide involves the reaction of an azetidin-3-yl methyl sulphonate with N-(3,5-difluorophenyl)methylsulphonamide. google.com A similar strategy could be envisioned where a 2,5-difluorophenoxide or a related organometallic reagent attacks an azetidine with a leaving group at the C3 position.
Instead of introducing a pre-fluorinated aryl group, fluorine atoms can be installed onto an existing 3-phenylazetidine (B587272) scaffold. This approach, often termed late-stage fluorination, is a powerful strategy in medicinal chemistry.
The directing ability of the azetidine ring can be used to achieve site-selective functionalization of an attached aryl ring with halogens, including fluorine. nih.govresearchgate.net By fine-tuning reaction conditions, regioselective introduction of substituents is possible. nih.gov Furthermore, modern electrophilic fluorinating reagents (e.g., Selectfluor) can be used to directly fluorinate electron-rich aromatic rings. For a 3-phenylazetidine precursor, the feasibility and regioselectivity of such a reaction would depend on the electronic nature of the phenyl ring and the protection state of the azetidine nitrogen.
Another strategy involves the use of azetidine sulfonyl fluorides (ASFs). These reagents can be synthesized and subsequently used in defluorosulfonylation reactions to couple with various nucleophiles, providing a modular route to diverse azetidine derivatives. nih.govnih.gov This highlights the growing importance of fluorine-containing building blocks in the synthesis of complex azetidines.
Post-Synthetic Derivatization and Scaffold Functionalization
Once the core this compound structure is synthesized, its utility is vastly expanded through a variety of post-synthetic modifications. These derivatizations allow for the fine-tuning of properties and the construction of more complex molecular architectures.
N-Substitution and C-H Functionalization
The secondary amine of the azetidine ring and the C-H bonds of the aryl substituent present key handles for functionalization.
N-Substitution: The nitrogen atom of the azetidine ring is a primary site for modification. A range of substituents can be introduced via N-alkylation or N-arylation reactions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective for forming N-aryl bonds, allowing for the introduction of various aromatic and heteroaromatic moieties. researchgate.netgoogle.com These reactions typically demonstrate broad functional group tolerance, enabling the coupling of complex aryl halides with the azetidine nitrogen. researchgate.net For instance, the reaction of 3-arylazetidines with aryl bromides in the presence of a palladium catalyst and a suitable ligand can afford N-arylated products in high yields. researchgate.net
C-H Functionalization: Direct functionalization of the C-H bonds on the difluorophenyl ring represents a powerful and atom-economical approach to introduce further diversity. Palladium-catalyzed C(sp³)–H arylation has been successfully applied to azetidine cores. acs.orgnih.gov By employing a directing group, specific C-H bonds can be selectively activated and coupled with aryl halides. For the this compound scaffold, this strategy could enable the introduction of additional aryl groups onto the phenyl ring, creating highly substituted and sterically complex molecules. acs.org The choice of directing group and reaction conditions is crucial for controlling the regioselectivity of the arylation. nih.gov
Table 1: Key Methods for N-Substitution and C-H Functionalization of 3-Aryl-Azetidines
| Functionalization Type | Method | Reagents and Conditions | Potential Application to this compound |
|---|---|---|---|
| N-Arylation | Buchwald-Hartwig Amination | Aryl bromide, Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., cataCXium A), base (e.g., KOt-Bu) | Introduction of diverse aryl and heteroaryl groups at the azetidine nitrogen. researchgate.net |
| N-Alkylation | Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Installation of various alkyl substituents on the azetidine nitrogen. |
| C-H Arylation | Directed C(sp³)–H Activation | Aryl iodide, Pd(OAc)₂, directing group, oxidant (e.g., AgOAc) | Selective introduction of aryl groups at specific positions on the phenyl ring. acs.orgnih.gov |
Integration of Azetidine Sulfonyl Fluorides as Reactive Reagents
A cutting-edge strategy for the derivatization of azetidines involves their conversion into azetidine sulfonyl fluorides (ASFs). nih.govacs.orgacs.org These reagents serve as versatile precursors for a range of functionalizations, behaving as carbocation precursors through an unusual defluorosulfonylation (deFS) reaction pathway. nih.govresearchgate.net
The synthesis of ASFs opens up new avenues for creating novel chemical motifs. nih.govacs.org Under mild thermal conditions, ASFs can be activated to generate reactive intermediates that readily couple with a broad spectrum of nucleophiles. acs.orgresearchgate.net This allows for the preparation of azetidine-heterocyclic, -sulfoximine, and -phosphonate derivatives. acs.org
Alternatively, ASFs can participate in Sulfur(VI) Fluoride Exchange (SuFEx) reactions under anionic conditions to yield other sulfur(VI) derivatives. acs.org The stability of the sulfonyl fluoride group compared to other sulfonyl halides makes it a robust handle for modular synthesis. nih.gov This dual reactivity profile makes ASFs powerful tools for late-stage functionalization and the generation of diverse molecular scaffolds for drug discovery. acs.orgacs.org
Table 2: Reactivity of Azetidine Sulfonyl Fluorides (ASFs)
| Reaction Type | Conditions | Products | Significance |
|---|---|---|---|
| Defluorosulfonylation (deFS) | Mild thermal activation (e.g., 60 °C), various nucleophiles | Azetidine-heterocycles, -sulfoximines, -phosphonates | Access to novel azetidine derivatives not easily accessible through other methods. nih.govacs.org |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Anionic conditions | Azetidine-sulfur(VI) derivatives | Provides an alternative pathway for derivatization at the sulfur center. acs.org |
Incorporation of Complex Polycyclic and Heterocyclic Entities
The this compound scaffold can be integrated into more complex molecular frameworks, including polycyclic and heterocyclic systems. The development of methods to synthesize fused, bridged, and spirocyclic ring systems from densely functionalized azetidines has expanded the accessible chemical space. nih.gov
Strategies such as intramolecular cyclizations are key to constructing these intricate architectures. For example, a suitably functionalized azetidine can undergo ring-closing metathesis or other cyclization reactions to form bicyclic structures. acs.org The synthesis of spirocyclic azetidines has also been a focus, providing access to three-dimensionally complex molecules with potential applications in CNS-targeted drug discovery. nih.gov
Furthermore, the azetidine unit can be incorporated into larger biomolecules, such as peptides. The introduction of a 3-aminoazetidine element can act as a turn-inducing motif, facilitating the synthesis of small macrocyclic peptides. This highlights the versatility of the azetidine core in creating structurally diverse and biologically relevant compounds.
Table 3: Strategies for Incorporating Azetidines into Complex Structures
| Strategy | Description | Resulting Structures |
|---|---|---|
| Intramolecular Cyclization | Ring-closing reactions of appropriately substituted azetidines. | Fused and bridged bicyclic azetidines. acs.org |
| Spirocyclization | Formation of a spirocyclic system centered on a carbon of the azetidine ring. | Spirocyclic azetidines. nih.gov |
| Peptide Macrocyclization | Use of amino-azetidines as turn-inducing elements in peptide chains. | Macrocyclic peptides containing an azetidine unit. |
Mechanistic Investigations of Azetidine Formation and Transformations
Reaction Pathways in Azetidine (B1206935) Synthesis
The construction of the azetidine core can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways.
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as an efficient method for synthesizing azetidines. nih.govrsc.org This reaction, particularly when mediated by visible light, often proceeds through triplet energy transfer. nih.govrsc.org The mechanism involves the photoexcitation of a reaction partner, typically the imine or a photosensitizer, to a triplet state. researchgate.net
In the context of forming 3-(2,5-Difluorophenyl)azetidine, the reaction would involve an alkene and an imine bearing the 2,5-difluorophenyl group. Upon triplet sensitization, the excited-state imine reacts with the ground-state alkene. This process is generally not concerted and involves the formation of a diradical intermediate. researchgate.netnih.gov The stability of this diradical intermediate is a key factor influencing the reaction's efficiency and regioselectivity. The initial bond can form between the nitrogen of the imine and one of the alkene carbons, or the imine carbon and the alkene, leading to different diradical intermediates. The subsequent ring closure of the most stable diradical intermediate yields the final azetidine product. While direct photochemical studies on this compound are not extensively documented, the general mechanism for related aza Paternò-Büchi reactions provides a strong predictive framework. researchgate.netspringernature.com
Metal catalysis offers powerful and versatile routes to azetidine rings.
Kulinkovich-type Pathways: Titanium-mediated syntheses, following a Kulinkovich-type mechanism, can be employed to create azetidines from imines. This process involves the formation of a titanacyclopropane intermediate from an olefin and a titanium(IV) alkoxide complex in the presence of a Grignard reagent. This titanacyclopropane acts as a 1,2-dianion equivalent, which can then insert into the C=N bond of an imine. researchgate.net For the synthesis of a 3-aryl azetidine, this pathway would provide a route to a polysubstituted ring system.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-N bond formation. While many methods exist for N-arylation, the formation of the azetidine ring itself can also be mediated by palladium. researchgate.net Some advanced palladium-catalyzed C-H activation/arylation reactions are proposed to proceed through high-oxidation-state intermediates, such as Pd(IV). nih.gov In a hypothetical synthesis of this compound via a cross-coupling approach, a palladacycle intermediate could be formed, which is then oxidized by an arylating agent to a Pd(IV) species. Reductive elimination from this Pd(IV) complex would then form the desired C-C bond, yielding the 3-aryl azetidine product. Furthermore, palladium-catalyzed cascade reactions, for instance starting from tricyclic aziridines, can lead to complex amine scaffolds through π-allyl palladium intermediates. nih.gov
Table 1: Comparison of Metal-Mediated Azetidine Synthesis Mechanisms
| Mechanism Type | Key Metal | Typical Precursors | Key Intermediate | Relevance to 3-Aryl Azetidines |
| Kulinkovich-type | Titanium (Ti) | Olefin, Imine, Grignard Reagent | Titanacyclopropane | Can construct polysubstituted azetidine rings. researchgate.net |
| C-H Arylation | Palladium (Pd) | Substrate with C-H bond, Aryl Halide/Iodonium Salt | Palladacycle, Pd(IV) species | Allows direct introduction of the aryl group onto a pre-formed ring or precursor. nih.gov |
| Cascade Reaction | Palladium (Pd) | Tricyclic Aziridines, Nucleophiles | π-Allyl Palladium Complex | Can build complex polycyclic systems incorporating an azetidine moiety. nih.gov |
The formation of the azetidine ring through intramolecular cyclization is a common and reliable strategy. These reactions often involve the attack of a nitrogen nucleophile on an electrophilic carbon center.
One established method is the double SN2 displacement where a primary amine reacts with a 1,3-dielectrophile, such as a 2-substituted-1,3-dihalopropane. clockss.org Another key pathway is the intramolecular cyclization of γ-aminoalcohols. The alcohol functionality is first converted into a good leaving group (e.g., mesylate or tosylate), which is then displaced by the internal amine to close the four-membered ring. clockss.org
More recently, lanthanide-catalyzed intramolecular aminolysis of epoxy amines has emerged as a mild and efficient method for azetidine synthesis. frontiersin.orgfrontiersin.org In this process, a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3), activates the epoxide ring towards nucleophilic attack by the tethered amine. This method demonstrates high regioselectivity and tolerance for various functional groups. frontiersin.org The synthesis of a 3-substituted azetidine like this compound could be envisioned via the cyclization of a corresponding 1-amino-3,4-epoxy-3-(2,5-difluorophenyl)butane precursor. The electrophilic cyclization of allenes is another powerful tool for creating heterocyclic systems, although its application to azetidines is more specialized. nih.govresearchgate.net
Ring-Opening Mechanisms and Reactivity Profiles
The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, a reactivity that can be harnessed for further synthetic transformations. rsc.org The regioselectivity of these reactions is heavily influenced by the substituents on the ring. magtech.com.cn
Azetidines generally require activation to undergo nucleophilic ring-opening. magtech.com.cn This is typically achieved by converting the nitrogen atom into a better leaving group, for instance, by forming an N-acyl or N-sulfonyl derivative, or by quaternization to form an azetidinium salt. nih.gov
The ring-opening of activated azetidines often proceeds via an SN2 mechanism. iitk.ac.in For an unsymmetrically substituted azetidine, the nucleophile can attack either the C2 or C4 carbon. In the case of this compound, after N-activation, a nucleophile would attack the C4 position. However, if a substituent were present at C2, the regioselectivity would be dictated by a balance of steric and electronic effects. For 2-arylazetidines, nucleophilic attack often occurs at the benzylic C2 position due to electronic stabilization of the transition state. magtech.com.cn The presence of electron-withdrawing groups on the aryl substituent, such as the two fluorine atoms in this compound, can significantly impact the reactivity of the ring system by modulating the electron density of the C-N bonds. nih.govacs.org Studies on activated 2-arylazetidines have shown that even sterically hindered tertiary carbons can be attacked by nucleophiles like fluoride (B91410) and azide (B81097) ions. nih.gov
Table 2: Factors Influencing Regioselectivity in Nucleophilic Ring-Opening of Azetidinium Salts
| Factor | Influence on Regioselectivity | Example | Reference |
| Steric Hindrance | Nucleophiles typically attack the less substituted carbon (C4). | Attack at C4 is common for bulky nucleophiles. | magtech.com.cn |
| Electronic Effects | Aryl groups at C2 can stabilize the transition state, favoring attack at the benzylic C2 position. | Sodium azide attacks the C2 position of a 2-arylazetidinium salt. | nih.gov |
| Nucleophile Identity | The nature of the nucleophile can alter the site of attack. | Halides (F⁻, Cl⁻) can attack the more substituted C2 position. | nih.gov |
| Aryl Substituents | Electron-withdrawing groups on the aryl ring can enhance the electrophilicity of the benzylic carbon. | Para-halide and CF₃ substituted 2-aryl azetidines undergo smooth ring-opening. | acs.orgresearchgate.net |
In the presence of acid, the azetidine nitrogen is protonated, activating the ring for cleavage. acs.org The subsequent ring-opening can proceed through different mechanistic pathways depending on the substitution pattern and reaction conditions.
For azetidines bearing an aryl group, the mechanism often involves C-N bond cleavage to form a carbocation intermediate. acs.org The stability of this carbocation is a crucial factor. In the case of a hypothetical 2-(2,5-Difluorophenyl)azetidine, the electron-withdrawing difluorophenyl group would destabilize an adjacent carbocation, potentially disfavoring a mechanism that relies on its formation. However, for this compound, acid-catalyzed cleavage would likely lead to the formation of a secondary carbocation at C4, which is less influenced by the distant aryl group.
In some cases, particularly with tethered nucleophiles, acid-catalyzed decomposition can occur via an intramolecular ring-opening mechanism. nih.gov For example, an N-substituted azetidine with a pendant amide group can undergo acid-mediated intramolecular attack by the amide oxygen onto the azetidine ring, leading to cleavage and rearrangement. nih.gov Chiral hydrogen-bond donor catalysts can also promote enantioselective ring-opening by activating the azetidinium ion through noncovalent interactions. acs.org
Thermal and Photochemical Rearrangements of Azetidines
The reactivity of the azetidine ring, a motif of growing importance in medicinal chemistry, is largely dictated by its inherent ring strain. This strain can be harnessed in thermal and photochemical reactions to induce rearrangements, leading to diverse and complex molecular architectures. These transformations often involve ring-opening, ring-expansion, or functional group transposition.
Photochemical Rearrangements:
Photochemical methods offer a powerful means to access and transform azetidine scaffolds under mild conditions. Key photochemical reactions applicable to azetidine chemistry include:
The Aza Paternò–Büchi Reaction: This [2+2] photocycloaddition between an imine and an alkene is one of the most direct methods for synthesizing azetidines. nih.govrsc.org While historically challenging due to competing E/Z isomerization of the imine, recent advances using visible-light photocatalysis have expanded its scope. nih.govchemrxiv.org For precursors to 3-aryl-azetidines, this reaction typically involves the photocycloaddition of an alkene to an imine where the aryl group is already present on one of the reactants. Intramolecular versions of this reaction have also been successfully employed to create complex bicyclic azetidine systems. nih.gov
The Norrish–Yang Reaction: This intramolecular photochemical reaction is a cornerstone for synthesizing cyclic compounds. In the context of azetidines, the Norrish-Yang cyclization of α-aminoacetophenones provides a sustainable route to highly functionalized 3-hydroxyazetidinols. beilstein-journals.orgdurham.ac.uk The mechanism proceeds via a 1,5-hydrogen abstraction to form a 1,4-biradical, which then cyclizes to create the strained four-membered ring. beilstein-journals.org The resulting 3-aryl-3-hydroxyazetidines can then undergo further strain-releasing transformations. beilstein-journals.org
A summary of representative photochemical conditions is presented in Table 1.
Table 1: Examples of Photochemical Conditions for Azetidine Synthesis and Rearrangement
| Reaction Type | Precursor Type | Conditions | Product Type | Reference |
| Aza Paternò–Büchi | Oxime & Alkene | Visible light, Ir-photocatalyst, THF | Functionalized Azetidine | nih.gov |
| Norrish-Yang | α-Aminoacetophenone | UV irradiation (LuzChem photoreactor), CD3CN | 3-Phenylazetidinol | beilstein-journals.org |
| Aza Paternò–Büchi | 3-Aryl-2-isoxazoline & Alkene | UV irradiation | Bicyclic Azetidine | nih.gov |
Thermal Rearrangements:
Thermal conditions can also promote significant rearrangements of the azetidine scaffold and its precursors.
Rearrangements of Precursors: Thermal rearrangement of anti-aziridino amino esters has been shown to yield trans-N-protected 3-aminoazetidine-2-carboxylic esters upon treatment with a base, demonstrating a ring-expansion pathway to form the azetidine core. acs.org
Computational Elucidation of Reaction Energy Landscapes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of strained heterocycles like azetidines. These studies provide detailed insights into reaction pathways, the structures of transient intermediates, and the energy profiles that govern selectivity and reactivity.
Analysis of Transition States and Energy Barriers
By modeling reaction pathways, computational studies can identify the transition state structures and calculate their corresponding energy barriers (ΔG‡). This information is crucial for predicting reaction feasibility and explaining observed outcomes like regioselectivity and stereoselectivity.
In Catalyzed Ring-Opening: For the enantioselective ring-opening of N-acyl azetidinium ions, DFT calculations have been used to model the transition states involving a hydrogen-bond-donor catalyst. These models revealed a network of non-covalent interactions that stabilizes the transition state, and that the cis-azetidinium isomer has a transition state energy 4.5 kcal/mol more stable than the trans-isomer, dictating the reactive pathway. acs.org
In Photochemical Reactions: For the aza Paternò–Büchi reaction, DFT computations have shown that matching the frontier molecular orbital (FMO) energies of the reacting alkene and oxime precursors is key to a successful reaction. A good FMO overlap lowers the transition-state energy, promoting the desired [2+2] cycloaddition over competing side reactions like alkene dimerization. nih.gov
In Lewis-Acid Catalyzed Reactions: In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, DFT calculations of the transition states correctly predicted the observed regioselectivity. The calculations showed that the transition state leading to the azetidine product was significantly lower in energy than the one leading to the competing pyrrolidine (B122466) product, explaining the high selectivity of the reaction. frontiersin.org
Table 2: Computationally Determined Energy Barriers in Azetidine Reactions
| Reaction | System | Computational Method | Calculated Barrier (ΔG‡) | Finding | Reference |
| Aza Paternò-Büchi | Oxime + Alkene | DFT | Lower ΔG‡ with FMO matching | FMO energy matching promotes reactivity. | nih.gov |
| Ring-Opening | cis/trans-Azetidinium | DFT | ΔΔG‡ = 4.5 kcal/mol | cis-isomer transition state is more stable. | acs.org |
| Aminolysis | cis-Epoxy Amine + La(OTf)₃ | DFT | Azetidine TS < Pyrrolidine TS | Explains high regioselectivity for azetidine formation. | frontiersin.org |
Role of Strain Release in Mechanistic Pathways
The significant ring strain of azetidines (approximately 25.4 kcal/mol) is a dominant factor in their chemistry and a primary driving force in many of their transformations. This stored potential energy can be released in reactions, facilitating pathways that might otherwise be energetically unfavorable.
The release of this strain is a key mechanistic principle in:
Ring-Opening Reactions: The propensity of the azetidine ring to open upon nucleophilic attack is a direct consequence of its inherent strain. This principle is widely exploited in synthesis. For instance, the nucleophilic ring-opening of azetidinium ions is a reliable method for producing functionalized linear amines. nih.gov The regioselectivity of the attack is governed by a combination of steric and electronic factors, which can be rationalized by analyzing the stability of the transition states leading to different products. magtech.com.cn
Strain-Release Driven Synthesis: Modern synthetic strategies increasingly leverage the concept of "strain-release" to build molecular complexity. For example, highly strained azabicyclo[1.1.0]butanes (ABBs) serve as precursors to functionalized azetidines. The release of the immense strain in the bicyclic system drives the reaction forward, allowing for the modular and rapid synthesis of diverse azetidine derivatives under mild conditions. nih.govchemrxiv.org
"Build and Release" Strategies: This approach involves the initial photochemical synthesis of a strained azetidine intermediate, followed by a subsequent functionalization step that is driven by strain release. For example, photochemically generated 3-phenylazetidinols can readily undergo ring-opening upon the addition of electrophiles, providing access to complex acyclic structures. beilstein-journals.org This combination of building strain photochemically and then releasing it for functionalization represents an efficient strategy for molecular construction. beilstein-journals.org
The interplay between the ring strain and the electronic influence of substituents, such as the 2,5-difluorophenyl group, ultimately dictates the specific mechanistic pathways available to a given azetidine derivative.
Computational and Theoretical Studies of Azetidine Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in building a detailed profile of a molecule from first principles. For 3-(2,5-Difluorophenyl)azetidine, these calculations can illuminate how the electronic influence of the difluorophenyl group affects the geometry and properties of the strained four-membered azetidine (B1206935) ring.
Electronic Structure, Geometry Optimization, and Conformation Analysis
The initial step in the theoretical analysis of this compound involves geometry optimization. This computational process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Calculated Geometric Parameters for this compound This table would typically present key bond lengths and angles derived from geometry optimization calculations.
| Parameter | Value |
|---|---|
| C-N Bond Length (Azetidine Ring) | Data not available in search results |
| C-C Bond Length (Azetidine Ring) | Data not available in search results |
| Azetidine Ring Puckering Angle (°) | Data not available in search results |
Thermochemical Properties
Thermochemical properties such as heats of formation and bond dissociation energies (BDE) are crucial for evaluating the thermodynamic stability and potential reaction pathways of this compound. The heat of formation indicates the intrinsic stability of the molecule. BDE values quantify the energy required to break specific bonds, offering a predictive tool for chemical reactivity by identifying the weakest links within the structure. For instance, the C-N bonds within the strained azetidine ring and the C-F bonds on the phenyl group would be of particular interest.
Table 2: Predicted Thermochemical Data for this compound This table would display the calculated energies related to the molecule's stability and bond strengths.
| Property | Predicted Value |
|---|---|
| Heat of Formation (kJ/mol) | Data not available in search results |
| C-N Bond Dissociation Energy (kJ/mol) | Data not available in search results |
Spectroscopic Parameter Prediction
Quantum chemical methods are widely used to predict various spectroscopic parameters, which are essential for the structural confirmation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These predictions are highly sensitive to the local electronic environment of each atom, making them a powerful tool for matching theoretical structures to experimental data.
IR Spectroscopy: The simulation of infrared (IR) spectra by calculating vibrational frequencies is a standard computational output. For this compound, this would reveal characteristic absorption bands for the N-H stretch, the aromatic C-H stretches, and the strong C-F stretching vibrations, among others.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to its ultraviolet-visible (UV-Vis) absorption spectrum. This provides insight into the electronic structure and the orbitals involved in photoexcitation.
Table 3: Predicted Spectroscopic Data for this compound This table would list the computationally predicted values that correspond to experimental spectroscopic measurements.
| Spectroscopic Technique | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (ppm) - C-F | Data not available in search results |
| ¹H NMR | Chemical Shift (ppm) - N-H | Data not available in search results |
| IR | Vibrational Frequency (cm⁻¹) - N-H Stretch | Data not available in search results |
Analysis of Molecular Orbitals
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy corresponds to the ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of kinetic stability; a larger gap implies lower reactivity. For this molecule, the electron-withdrawing nature of the difluorophenyl ring would be expected to lower the energies of both the HOMO and LUMO compared to an unsubstituted phenylazetidine.
Table 4: Calculated Molecular Orbital Properties for this compound This table would summarize the key energy values that govern the molecule's electronic reactivity.
| Property | Energy (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
Molecular Dynamics and Simulation Methodologies
While quantum calculations provide a static, time-independent picture, molecular dynamics (MD) simulations introduce temperature and time, allowing for the observation of a molecule's dynamic behavior.
Exploration of Conformational Space
MD simulations are particularly useful for exploring the full conformational space of flexible molecules like this compound. These simulations can model the dynamic puckering of the azetidine ring and the rotation around the single bond connecting the ring to the phenyl group. By simulating the molecule's movements over nanoseconds or longer, researchers can identify the most populated conformational states and the energy barriers for transitioning between them. This dynamic perspective is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, which are not static entities.
Lack of Specific Research Data for this compound Precludes Article Generation
A thorough investigation of scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical research data for the chemical compound This compound . Despite targeted searches for information pertaining to its intermolecular interactions, electron transfer processes, redox properties, stability, energetic properties, and stereodifferentiation, no dedicated studies providing the detailed findings required to construct the requested scientific article were identified.
The initial and subsequent search queries across various scientific databases yielded general information on azetidine derivatives, but no studies focusing specifically on the 2,5-difluorophenyl substituted variant. The available literature discusses broader topics such as the synthesis of the azetidine ring, the properties of other substituted azetidines in the context of DNA repair models, or their potential as high-energy-density materials. However, these findings are not directly applicable to This compound without significant extrapolation, which would violate the strict requirement to focus solely on the specified compound.
Key areas where specific data for This compound is absent include:
Analysis of Intermolecular Interactions: No studies employing techniques such as Hirshfeld surface analysis or reduced density gradient (RDG) analysis for this specific molecule were found.
Electron Transfer Processes and Redox Properties: There is no available research on the photo-oxidation, photoreduction, or specific redox potentials of This compound .
Stability and Energetic Properties: Detailed calculations on heats of formation, detonation performance, or the impact of the difluorophenyl substituent on the azetidine ring's strain energy are not present in the public domain.
Stereodifferentiation in Chemical Processes: No literature was found that discusses the stereoselective reactions or stereochemical influence of the 2,5-difluorophenyl group on the reactivity of the azetidine ring.
Due to the stringent instructions to generate an article focusing solely on This compound and to adhere strictly to the provided outline with detailed, informative, and scientifically accurate content, the absence of specific research data makes it impossible to fulfill the request as outlined. Proceeding with generalized information from other azetidine derivatives would not meet the specified requirements.
Therefore, the generation of the requested article cannot be completed at this time. Further computational and experimental research on This compound would be necessary to provide the data required for such a detailed scientific review.
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-(2,5-Difluorophenyl)azetidine. By analyzing various nuclei, a detailed map of atomic connectivity and spatial relationships can be constructed.
A multi-nuclear NMR approach provides a holistic view of the molecule. While ³¹P and ⁷⁷Se are not present in this compound and therefore not applicable, the study of ¹H, ¹³C, and ¹⁹F nuclei is essential.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum would show distinct regions for the aromatic protons and the aliphatic protons of the azetidine (B1206935) ring. The aromatic signals are expected to be complex multiplets due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings. The azetidine ring protons would appear as a set of multiplets, with the methine proton at the C3 position coupled to the protons on the C2 and C4 positions. The N-H proton of the secondary amine would typically appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum reveals the carbon framework. Key signals include those from the azetidine ring carbons and the aromatic carbons of the difluorophenyl group. The carbon signals of the aromatic ring are split into doublets due to coupling with the directly attached fluorine (¹JCF) or adjacent fluorine atoms (²JCF, ³JCF), which is a characteristic feature. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, although there are no methyl groups in this structure. uvic.ca
¹⁹F NMR: As fluorine-19 is a 100% abundant, spin-½ nucleus, ¹⁹F NMR is highly informative. biophysics.org It is particularly sensitive to the chemical environment. biophysics.org For this compound, two distinct signals are expected, one for each of the non-equivalent fluorine atoms on the aromatic ring. These signals would appear as multiplets due to coupling with each other (JFF) and with nearby protons (JHF). The chemical shifts are reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges and multiplicities based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | Aromatic (H3', H4', H6') | 6.9 - 7.3 | m | Complex pattern due to H-H and H-F couplings. |
| ¹H | Azetidine C2-H₂, C4-H₂ | 3.5 - 4.2 | m | Signals for the two CH₂ groups of the azetidine ring. |
| ¹H | Azetidine C3-H | 3.3 - 3.8 | m (quintet-like) | Coupled to protons at C2 and C4. |
| ¹H | N-H | 1.5 - 3.0 (variable) | br s | Shift is solvent and concentration dependent. |
| ¹³C | Aromatic C-F (C2', C5') | 155 - 162 | d (large ¹JCF) | Large one-bond coupling to fluorine. |
| ¹³C | Aromatic C-H | 114 - 118 | d (²JCF) | Two-bond coupling to fluorine. |
| ¹³C | Aromatic Quaternary (C1') | 125 - 130 | dd (²JCF, ³JCF) | Coupled to both fluorine atoms. |
| ¹³C | Azetidine C2, C4 | ~50 | s | Aliphatic carbons of the azetidine ring. |
| ¹³C | Azetidine C3 | ~35 | s | Aliphatic carbon attached to the phenyl ring. |
| ¹⁹F | F2', F5' | -110 to -120 | m | Two distinct signals, coupled to each other and to protons. |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the C3-H and the protons on C2 and C4 of the azetidine ring, as well as between adjacent protons on the aromatic ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu It is invaluable for assigning the carbon signals of the azetidine and the protonated aromatic carbons. researchgate.net
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. columbia.edu They are particularly useful for conformational analysis, such as determining the relative orientation of the phenyl group with respect to the azetidine ring puckering. NOESY is suitable for small molecules, while ROESY can help avoid certain artifacts. columbia.edu
DOSY is an NMR technique that separates the signals of different species in a mixture based on their diffusion rates, which correlate with their size and shape. While no specific DOSY studies on this compound were found, this technique could be employed to study potential self-aggregation or intermolecular interactions in solution, such as hydrogen bonding involving the N-H group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Expected characteristic absorption bands include N-H stretching (typically a sharp peak around 3300-3400 cm⁻¹ for a secondary amine), aromatic and aliphatic C-H stretching (around 3100-2850 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and N-H bending (around 1550-1650 cm⁻¹). Crucially, strong absorption bands corresponding to C-F stretching would be visible in the 1100-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for studying symmetric vibrations and can be applied to aqueous solutions. rsc.org
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |
| C-H Stretch | Aliphatic (CH₂) | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Variable |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1300 | Strong |
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight with high precision and providing structural clues through fragmentation analysis. uni.lu
For this compound (Molecular Formula: C₉H₉F₂N), the exact monoisotopic mass is 169.0703 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this mass to within a few parts per million. In electrospray ionization (ESI), the compound would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 170.0776. uni.lu
The fragmentation pattern in electron impact (EI) or tandem mass spectrometry (MS/MS) would likely involve characteristic losses from the azetidine ring, such as the loss of an ethene molecule (C₂H₄), or cleavage of the C-N bonds. The bond between the phenyl ring and the azetidine ring could also cleave, leading to fragments corresponding to the difluorophenyl cation or the azetidinyl radical cation. sapub.org
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. As of this writing, a public crystal structure for this compound has not been reported.
If a suitable crystal were obtained and analyzed, this technique would provide unambiguous data on:
The puckering of the four-membered azetidine ring.
The precise bond lengths and angles of both the azetidine and difluorophenyl rings.
The dihedral angle between the plane of the phenyl ring and the azetidine ring, defining their relative orientation.
Intermolecular interactions in the crystal lattice, such as hydrogen bonds involving the N-H group, which dictate the crystal packing.
Applications of Azetidine Derivatives in Chemical Science and Materials
Azetidines as Versatile Building Blocks in Complex Molecule Synthesis
The utility of azetidines as foundational scaffolds in the synthesis of intricate molecular architectures is a rapidly growing area of research. clockss.orgrsc.org Their constrained four-membered ring allows for the precise spatial arrangement of substituents, a feature highly sought after in medicinal chemistry and the design of bioactive molecules. enamine.netnih.gov
Construction of Conformationally Restricted Analogues
Azetidine (B1206935) derivatives are frequently employed to create conformationally restricted analogues of biologically active molecules. enamine.netnih.gov This strategy aims to lock a molecule into a specific three-dimensional shape that is optimal for binding to a biological target, which can lead to enhanced potency and selectivity. enamine.net The rigid nature of the azetidine ring reduces the conformational flexibility of a molecule, which can decrease the entropic penalty upon binding to a receptor. enamine.net
For example, azetidine-containing analogues of neurotransmitters like GABA and beta-alanine (B559535) have been synthesized and evaluated as GABA uptake inhibitors. nih.gov Furthermore, a conformationally restricted analogue of the local anesthetic bupivacaine, incorporating an azaspiro[3.3]heptane scaffold, has demonstrated promising biological activity. rsc.org The synthesis of conformationally constrained analogues of amino acids such as phenylalanine and leucine (B10760876) has also been achieved using azetidine-based approaches. acs.org
Synthesis of Novel Polycyclic and Heterocyclic Systems
The ring strain inherent in azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing access to a diverse array of novel polycyclic and heterocyclic systems. clockss.orgrsc.org These transformations are often triggered by the application of heat or the use of various catalysts. nih.gov
Several synthetic strategies leverage the reactivity of azetidines. For instance, cycloaddition reactions involving azetines, the unsaturated counterparts of azetidines, can rapidly build molecular complexity and form fused heterocyclic systems. nih.gov Additionally, the ring expansion of 2,2-disubstituted azetidines can lead to the formation of 1,3-oxazinan-2-ones. rsc.org The development of new synthetic methods, such as visible-light-mediated intermolecular [2+2] photocycloadditions, has further expanded the toolkit for constructing highly functionalized azetidines that can serve as precursors to more complex structures. sciencedaily.comchemrxiv.org The synthesis of spirocyclic azetidines from β-amino alcohols has also been reported, opening doors to novel scaffold designs. acs.org
Role in Advanced Materials Science
The unique structural and electronic properties of azetidine derivatives have positioned them as valuable components in the field of advanced materials science. Their incorporation into materials can influence properties ranging from energy density to optical and electronic behavior.
Components in High-Energy-Density Materials
Azetidine derivatives, particularly those bearing nitro groups, are being explored as components of high-energy-density materials (HEDMs). researchgate.netnih.gov The high ring strain of the azetidine ring contributes to a higher heat of formation, which can lead to a greater energy release upon decomposition. researchgate.netnih.gov
For instance, 1,3,3-trinitroazetidine (B1241384) (TNAZ) is a well-known high-performance energetic material. researchgate.net Researchers are actively designing and synthesizing new polycyclic energetic compounds by combining azetidine structures with other nitrogen-rich heterocycles like triazoles. nih.govrsc.org The introduction of the azetidine moiety can increase the density and energetic performance of these materials. nih.gov Theoretical studies on nitroimine derivatives of azetidine suggest their potential as HEDMs with high heats of formation and good stability. researchgate.net Photochemical methods are also being developed to synthesize tunable azetidine-based energetic materials, offering control over their physical and energetic properties. nih.govacs.org
Application in Optoelectronic Materials (e.g., Dyes for Bioimaging, OLEDs, DSSCs)
The incorporation of azetidine scaffolds into organic dyes has shown promise for applications in optoelectronic materials, including those used for bioimaging. researchgate.net The rigid and polar nature of the azetidine ring can influence the photophysical properties of fluorophores, such as their brightness and solubility. researchgate.net
For example, the introduction of an azaspiroketal-based auxochrome, derived from an azetidine structure, onto naphthalimide and nitrobenzoxadiazole dyes resulted in enhanced brightness and aqueous solubility compared to their simpler azetidine counterparts. researchgate.net These modified dyes have been successfully applied in bioimaging, demonstrating their potential for use in biological research. researchgate.net While the direct application of 3-(2,5-Difluorophenyl)azetidine in OLEDs or DSSCs is not extensively documented in the provided search results, the broader class of azetidine derivatives holds potential for these applications due to their tunable electronic properties.
Contributions to Polymer Chemistry
Azetidines serve as monomers in ring-opening polymerization reactions to produce polyamines, which have a wide range of applications. rsc.orgutwente.nl The polymerization of azetidine and its derivatives can be initiated by both cationic and anionic mechanisms. rsc.orgutwente.nlrsc.org
The resulting polymers, such as poly(propylenimine) (PPI), have applications in areas like CO2 adsorption. rsc.orgacs.org The structure of the resulting polymers, whether linear or branched, can be controlled to some extent by the choice of monomer and polymerization conditions. utwente.nl The difficulties in controlling the polymerization of these strained nitrogen-containing monomers are an active area of research, with the goal of developing new macromolecular architectures with tailored properties. rsc.org
Azetidines as Ligands and Catalytic Promoters
Azetidine derivatives have emerged as valuable structural motifs in the design of ligands for various catalytic applications. Their strained four-membered ring structure and the stereochemical information that can be readily installed on the ring make them attractive candidates for inducing asymmetry in chemical transformations and for modulating the properties of transition metal catalysts.
Chiral Ligands in Asymmetric Synthesis
Chiral, non-racemic azetidines have been successfully employed as ligands in asymmetric synthesis, facilitating the enantioselective formation of a wide range of chemical products. These applications have been developing since the early 1990s, with azetidine-derived ligands and organocatalysts being utilized to control the stereochemical outcome of reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. mdpi.com
One notable area of application is the asymmetric addition of organozinc reagents to aldehydes. Chiral C2-symmetric 2,4-disubstituted azetidine derivatives featuring a β-amino alcohol moiety have been synthesized and evaluated for their catalytic efficacy. mdpi.com For instance, in the addition of diethylzinc (B1219324) to aldehydes, the use of specific N-substituted (S,S)-2,4-bis(methoxymethyl)azetidine derivatives as chiral ligands has led to the production of secondary alcohols with high chemical yields (92–99%) and significant enantiomeric excesses (up to 93% for arylaldehydes). mdpi.com The stereoselectivity achieved with these azetidine-based ligands has, in some cases, surpassed that of analogous chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) ligands. mdpi.com However, the steric bulk of the substituents on the azetidine ring plays a crucial role; bulkier substituents at the 2 and 4-positions have been observed to decrease the enantiomeric excess of the products. mdpi.com
Furthermore, new chiral ligands synthesized from azetidine and (R)-BINOL have been employed in magnesium-catalyzed asymmetric ring-opening reactions of aziridines, yielding desymmetrization products in high yields and with good enantioselectivities. mdpi.com The development of novel chiral organocatalysts derived from the regio- and stereoselective ring opening of chiral aziridines has also led to efficient direct asymmetric aldol (B89426) reactions, with the resulting chiral aldol adducts being convertible to chiral azetidine rings. nih.gov
The versatility of the azetidine scaffold allows for the synthesis of a diverse range of chiral ligands, contributing to the expansion of the synthetic chemist's toolbox for asymmetric catalysis. enamine.netresearchgate.net
Ligands for Transition Metal Complexes in Catalysis
The unique electronic and steric properties of azetidine derivatives make them effective ligands for transition metal complexes, influencing the reactivity and selectivity of the metal center in catalytic cycles. While pyridine (B92270) and its derivatives are common ligands in transition metal chemistry, the saturated and more three-dimensional structure of azetidines offers distinct coordination geometries. azolifesciences.comnih.gov
Palladium-catalyzed reactions have particularly benefited from the use of azetidine-containing ligands. For instance, efficient methods for the synthesis of azetidines, pyrrolidines, and indolines have been developed via palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds. acs.org These reactions often utilize picolinamide (B142947) (PA) protected amine substrates and feature low catalyst loading and the use of inexpensive reagents. acs.org The design of bifunctional ligands has also been shown to be beneficial in copper-catalyzed intermolecular amination reactions.
In the realm of electrochemical synthesis, chiral diphosphine-ligated nickel catalysts have demonstrated effectiveness in the asymmetric hydrogenation of various functional groups. nih.gov The modularity of these systems allows for the combination of chiral ligands with transition metals to tackle challenging transformations. The synthesis of these nickel precatalysts involves the straightforward reaction of a nickel salt with a chiral phosphine (B1218219) ligand. nih.gov
The development of P-chiral phosphorus ligands based on novel structural motifs continues to be an active area of research, with the aim of achieving high enantioselectivities and turnover numbers in various asymmetric transformations, including hydrogenations catalyzed by transition metals like rhodium and iridium. enamine.netacs.org
Azetidine Scaffolds in Chemical Biology Probes and Modulators of Molecular Interactions (General Focus)
The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of chemical biology probes and modulators of molecular interactions. researchgate.net Its small size and the ability to introduce diverse substituents with precise stereochemical control allow for the systematic exploration of chemical space and the development of molecules with tailored biological activities.
Design of Molecular Scaffolds for Chemical Space Exploration
The azetidine core is a valuable building block in diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.govacs.org The synthesis and diversification of densely functionalized azetidine ring systems provide access to a wide variety of fused, bridged, and spirocyclic scaffolds. nih.govnih.gov
A key advantage of using azetidine scaffolds is the ability to generate lead-like molecules with physicochemical properties optimized for specific biological targets, such as the central nervous system (CNS). nih.govacs.org By carefully selecting substituents and synthetic routes, libraries of azetidine-based compounds can be created with tailored properties like molecular weight, lipophilicity, and hydrogen bonding capacity, which are crucial for bioavailability and target engagement. nih.govacs.org For example, a data-driven approach to scaffold selection can focus library production on optimized chemical space, thereby increasing the efficiency of downstream drug discovery efforts. acs.org
The conformational restriction imposed by the azetidine ring can also be advantageous in fragment-based drug design. enamine.net By pre-organizing the spatial orientation of molecular fragments, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher affinity. enamine.net
Below is a table summarizing representative azetidine-based scaffolds and their applications in chemical space exploration:
| Scaffold Type | Synthetic Strategy | Application Focus | Reference |
| Fused Azetidines | Ring-closing metathesis | CNS-focused libraries | nih.gov |
| Bridged Azetidines | Intramolecular cyclization | Lead-like molecule generation | nih.gov |
| Spirocyclic Azetidines | Solid-phase synthesis | Diverse chemical library synthesis | nih.govnih.gov |
| Azetidine-2,4-diones | Multi-step synthesis | Design of enzyme inhibitors | nih.gov |
Theoretical Models for Fundamental Biological Processes (e.g., DNA Repair Mechanisms)
The unique reactivity of the azetidine ring has also made it a subject of theoretical studies aimed at understanding fundamental biological processes. One such area is the mechanism of DNA repair, specifically the photorepair of DNA lesions. It has been proposed that the repair of certain DNA photoproducts by photolyase enzymes proceeds through a four-membered heterocyclic intermediate, which can be an oxetane (B1205548) or an azetidine ring. mdpi.com
Quantum-chemical calculations have been performed on azetidine derivatives as models to study the energetics of the ring-opening process, which is a key step in the repair mechanism. mdpi.com These theoretical studies investigate the role of electron transfer in facilitating the cycloreversion of the azetidine ring. For instance, the ionization potential and electron affinity of an azetidine derivative, acting as a model for a DNA lesion, have been calculated to determine its redox properties. mdpi.com
The reaction profiles for the ring-opening of the azetidine in its neutral, cationic, and anionic forms have been determined to assess the feasibility of different repair pathways. mdpi.com Theoretical findings have shown that one-electron reduction can dramatically facilitate the opening of the azetidine heterocycle, providing insights into the mechanism of DNA repair by photolyases. mdpi.com These computational models help in understanding the intricate electronic and structural changes that occur during these vital biological processes.
Future Research Directions and Unexplored Avenues for 3 2,5 Difluorophenyl Azetidine
Development of Sustainable and Atom-Economical Synthetic Methodologies for Fluorinated Azetidines
The synthesis of functionalized azetidines, particularly those bearing fluorine atoms, often involves multi-step processes that can be inefficient and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical methods for the synthesis of 3-(2,5-Difluorophenyl)azetidine and related fluorinated azetidines.
Modern synthetic strategies that could be explored include:
Catalytic C-H Functionalization: Direct arylation of the azetidine (B1206935) ring at the C-3 position with a 2,5-difluorophenyl source would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved safety, efficiency, and scalability for the preparation of strained ring systems like azetidines. uniba.it The development of a flow-based synthesis for this compound could lead to a more sustainable manufacturing process.
Multicomponent Reactions: Designing a one-pot, multicomponent reaction that assembles the this compound scaffold from simple, readily available starting materials would significantly enhance synthetic efficiency. Four-component strain-release-driven syntheses have been reported for other functionalized azetidines and could be adapted for this target. bris.ac.uk
The concept of atom economy, which focuses on maximizing the incorporation of reactant atoms into the final product, should be a guiding principle in the development of these new synthetic routes. mdpi.com
Advanced Mechanistic Studies on Specific Transformations Involving the Difluorophenylazetidine Moiety
A thorough understanding of the reaction mechanisms involving the this compound moiety is crucial for its effective utilization in synthesis and for predicting its behavior in various chemical environments. Future research should focus on detailed mechanistic studies of key transformations.
Areas of particular interest include:
Ring-Opening Reactions: The strained azetidine ring is susceptible to ring-opening reactions. Mechanistic investigations into the regioselectivity and stereoselectivity of these reactions with various nucleophiles would provide valuable insights for synthetic applications.
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction is a powerful tool for the synthesis of azetidines. rsc.org Mechanistic studies of the photocycloaddition of imines with alkenes leading to fluorinated azetidines could be computationally modeled to understand the factors controlling the reaction's efficiency and selectivity.
Radical Cyclizations: Copper-catalyzed photoinduced radical cyclization of ynamides has emerged as a general method for azetidine synthesis. nih.gov Computational studies could elucidate the preference for the 4-exo-dig cyclization pathway and the influence of the aromatic substituent on the reaction outcome. nih.gov
These studies could employ a combination of experimental techniques, such as kinetic analysis and isotopic labeling, along with computational methods like Density Functional Theory (DFT) calculations.
Computational Design and Prediction of Novel Azetidine Architectures with Tailored Properties
Computational chemistry offers a powerful toolkit for the rational design of novel molecules with specific, desired properties. Future research should leverage these tools to design and predict the properties of new azetidine architectures based on the this compound scaffold.
Key areas for computational exploration include:
ADME-Tox Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel this compound derivatives. researchgate.net This would allow for the early-stage identification of candidates with favorable pharmacokinetic profiles for potential therapeutic applications. The strategic placement of fluorine atoms is known to modulate ADME properties. nih.govnih.gov
Virtual Screening: Large virtual libraries of this compound derivatives can be screened against biological targets of interest to identify potential drug candidates.
Quantum Chemical Calculations: Quantum chemical studies can be employed to understand the effect of fluorine substitution on the electronic properties and reactivity of the azetidine ring. emerginginvestigators.org This knowledge can guide the design of new derivatives with tailored electronic characteristics.
These computational approaches can significantly accelerate the discovery and development of new functional molecules based on the this compound core.
Exploration of Azetidine Derivatives in Emerging Materials and Functional Technologies
The unique properties of the azetidine ring, such as its rigidity and polarity, make it an attractive building block for the development of novel materials. Future research should explore the incorporation of this compound and its derivatives into advanced materials.
Potential applications in materials science include:
Polymers: Azetidines can undergo ring-opening polymerization to form polyamines. rsc.orgutwente.nl The resulting polymers have potential applications in areas such as CO2 capture, drug delivery, and as coatings. rsc.orgacs.org The presence of the difluorophenyl group could impart unique properties to these polymers, such as altered solubility and thermal stability.
Liquid Crystals: The rigid nature of the 3-aryl-azetidine scaffold could be exploited in the design of new liquid crystalline materials.
Organic Electronics: The electronic properties of the difluorophenyl group suggest that derivatives of this compound could be investigated for applications in organic electronics, such as in the development of new organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
The synthesis and characterization of these novel materials will be a key focus of this research direction.
Development of Azetidine-Based Chemical Probes for Fundamental Research in Molecular Recognition and Interactivity
Chemical probes are essential tools for studying biological processes at the molecular level. The this compound scaffold can serve as a core structure for the development of novel chemical probes.
Future research in this area could focus on:
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of specific enzymes, allowing for their detection and functional characterization. nih.gov Probes incorporating the this compound moiety could be developed to target specific enzyme families, such as proteases. nih.gov
Fluorescent Probes: The azetidine ring has been shown to enhance the performance of fluorophores. researchgate.net By attaching a fluorophore to the this compound scaffold, new fluorescent probes could be developed for imaging and sensing applications.
Photoaffinity Probes: These probes are designed to form a covalent bond with their target upon photoactivation, enabling the identification of binding partners. The difluorophenyl group could be modified with a photoreactive group to create such probes.
The development of these chemical probes would provide valuable tools for investigating molecular recognition events and cellular processes.
Q & A
Q. 1.1. What are the optimal synthetic routes for 3-(2,5-Difluorophenyl)azetidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or coupling reactions using precursors like 2,5-difluorophenylboronic acid and azetidine derivatives. Key factors include:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling improve regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification to remove byproducts .
- Temperature control : Reactions at 80–100°C balance yield and decomposition risks. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. 1.2. How can the structural and electronic properties of this compound be characterized experimentally?
- Spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding in aromatic protons (δ 6.8–7.2 ppm) and azetidine ring protons (δ 3.1–3.5 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight (183.20 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves steric effects of the azetidine ring and fluorine substituents, revealing dihedral angles critical for target binding .
Q. 1.3. What in vitro assays are suitable for initial screening of biological activity?
- Kinase inhibition : TRK kinase inhibition assays (IC₅₀ determination) using fluorescence-based ADP-Glo™ kits .
- Cellular uptake : Radiolabeled analogs (e.g., ¹⁸F derivatives) track intracellular accumulation via scintillation counting .
Advanced Research Questions
Q. 2.1. How does the position of fluorine atoms on the phenyl ring affect binding affinity and selectivity in target proteins?
Comparative studies show:
- 2,5-Difluoro substitution : Enhances π-stacking with hydrophobic kinase pockets (e.g., TRK) due to electron-withdrawing effects, improving IC₅₀ by 3-fold vs. 3,4-difluoro analogs .
- Methodology : Docking simulations (AutoDock Vina) and mutagenesis (e.g., Ala-scanning of TRK active site) validate interactions .
Q. 2.2. What strategies resolve contradictions in reported biological activities across similar azetidine derivatives?
Q. 2.3. How can computational modeling guide the design of this compound analogs with improved metabolic stability?
- ADMET prediction : SwissADME calculates LogD (1.2–1.5) and identifies metabolic hotspots (e.g., azetidine ring oxidation) .
- QSAR models : Correlate fluorine substitution patterns with microsomal half-life (e.g., 2,5-difluoro increases t₁/₂ by 40% vs. monofluoro) .
Q. 2.4. What analytical methods quantify degradation products under accelerated stability conditions?
- HPLC-MS/MS : Detects N-oxide and ring-opened degradation products in forced degradation studies (40°C/75% RH for 4 weeks) .
- Kinetic modeling : Arrhenius equations predict shelf-life at 25°C, with activation energy (Eₐ) ~85 kJ/mol .
Methodological Considerations
Q. 3.1. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) and improve reproducibility .
- DoE optimization : Response surface methodology (RSM) identifies critical parameters (e.g., stoichiometry, residence time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
